molecular formula C17H15N3O3 B11052972 1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No. B11052972
M. Wt: 309.32 g/mol
InChI Key: KCOJYXCNACJHTM-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol: , also known by its systematic name, is a complex heterocyclic compound. Let’s break down its structure:

  • The furan ring (furan-2-ylmethyl) provides aromaticity and reactivity.
  • The phenolic hydroxyl group (3-hydroxyphenyl) contributes to its biological properties.
  • The pyrazolo[3,4-b]pyridine scaffold imparts rigidity and unique electronic properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Furan Ring Formation:

    Pyrazolo[3,4-b]pyridine Formation:

Industrial Production:: Industrial-scale synthesis typically involves modifications of these steps, optimizing yield and scalability.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.

    Substitution: The furan ring is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the pyrazolo[3,4-b]pyridine core can yield related compounds.

Common reagents include oxidants (e.g., DDQ), nucleophiles (e.g., amines), and reducing agents (e.g., NaBH₄).

Major products depend on reaction conditions and substituents. For example, reduction may yield the corresponding dihydro derivative.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).

    Industry: Employed in material science or as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular pathways, receptors, or enzymes. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related pyrazolo[3,4-b]pyridines, this compound stands out due to its furan and phenolic moieties. Similar compounds include 3-(5-iodo-furan-2-yl)-1-(1-oxy-pyridin-2-yl)-propenone and 3-furan-2-yl-1-pyridin-3-yl-propenone .

properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H15N3O3/c21-12-4-1-3-11(7-12)14-8-16(22)19-17-15(14)9-18-20(17)10-13-5-2-6-23-13/h1-7,9,14,21H,8,10H2,(H,19,22)

InChI Key

KCOJYXCNACJHTM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=CC=C4)O

Origin of Product

United States

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